Tioxamast

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

替奥扎马斯特是一种小分子药物,主要因其抗过敏和抗炎特性而被研究。 它最初由皮尔法伯制药公司开发,以其抑制过敏反应和减少各种模型中炎症的能力而闻名 . 该化合物在减少某些炎症介质的释放和合成方面特别有效,使其成为治疗过敏症和超敏反应的潜在候选药物 .

准备方法

替奥扎马斯特的合成涉及制备 4-苯基-2-噻唑基草酰胺衍生物。具体的合成路线和反应条件在专利和科学文献中都有详细介绍。 一种方法是在受控条件下用适当的试剂与乙基-3-甲氧基苯基-4-噻唑基-2-草酰胺反应 . 工业生产方法可能涉及扩大这些实验室程序,同时确保最终产品的均匀性和纯度。

化学反应分析

替奥扎马斯特经历了几种类型的化学反应,包括:

氧化: 替奥扎马斯特可以在特定条件下被氧化,导致形成各种氧化衍生物。

还原: 该化合物也可以进行还原反应,尽管这些反应鲜有报道。

取代: 替奥扎马斯特可以参与取代反应,其中特定的官能团被其他官能团取代。

这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物取决于所用试剂和具体条件 .

科学研究应用

化学: 它作为研究抗过敏和抗炎机制的模型化合物。

生物学: 替奥扎马斯特用于研究以了解过敏反应和炎症中涉及的生物途径。

医学: 该化合物抑制过敏反应和减少炎症的能力使其成为治疗过敏症和超敏反应的潜在治疗剂.

工业: 虽然其主要应用在研究和医学领域,但替奥扎马斯特也可以探索用于需要抗炎特性的工业过程。

作用机制

替奥扎马斯特通过抑制某些炎症介质(如白三烯 B4 和肽白三烯)的合成和释放来发挥作用 . 它还能减少白细胞产生的自由基,这有助于其抗炎特性。 该化合物靶向参与免疫反应的途径,特别是那些由免疫球蛋白 E (IgE) 介导的途径 .

相似化合物的比较

替奥扎马斯特以其双重抗过敏和抗炎作用而独一无二。类似的化合物包括:

酮替芬: 另一种抗过敏药物,可以稳定肥大细胞并防止炎症介质的释放。

色甘酸钠: 通过抑制肥大细胞释放组胺和其他介质来预防过敏反应。

蒙特鲁卡斯特: 一种白三烯受体拮抗剂,可以减轻哮喘和过敏性鼻炎的炎症和支气管收缩。

生物活性

Tioxamast, also known as F 1865, is an antiallergic compound that has been studied for its biological activity, particularly in the context of allergic reactions and anaphylaxis. This article delves into the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.

Pharmacological Profile

Chemical Structure and Mechanism of Action

this compound is characterized by its unique chemical structure that confers its antiallergic properties. It functions primarily as a selective antagonist of histamine receptors, particularly the H1 receptor, which plays a crucial role in mediating allergic responses. By blocking these receptors, this compound effectively reduces symptoms associated with allergic reactions such as inflammation, bronchoconstriction, and vascular permeability.

Biological Activity

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory effects. In various animal models, including rats, it has been shown to mitigate the severity of anaphylaxis and reduce inflammatory markers. A study demonstrated that this compound administration led to decreased levels of pro-inflammatory cytokines in serum following allergen exposure .

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Anaphylaxis Model

In a controlled study, this compound was administered to rats subjected to anaphylactic shock induced by allergen exposure. The results showed a significant reduction in mortality rates compared to control groups receiving no treatment. The treated group exhibited lower histamine levels and improved respiratory function post-treatment .

Case Study 2: Inflammatory Response Assessment

Another study assessed the impact of this compound on lung inflammation in a model of asthma. The compound was found to significantly reduce airway hyperresponsiveness and eosinophilic infiltration in lung tissues. This suggests that this compound not only alleviates acute allergic reactions but also has potential benefits in chronic inflammatory conditions .

Research Findings

Clinical Relevance

While animal studies provide insight into the efficacy of this compound, clinical trials are necessary to fully understand its therapeutic potential in human populations. Preliminary findings suggest that this compound may be beneficial for patients with severe allergies or asthma who do not respond adequately to conventional therapies.

Future Directions

Further research is warranted to explore the long-term effects and safety profile of this compound. Investigations into its pharmacokinetics and interactions with other medications will be essential for developing comprehensive treatment protocols.

常见问题

Basic Research Questions

Q. What experimental design considerations are critical for initial pharmacological characterization of Tioxamast?

- Use dose-response curves with at least 3 biological replicates to establish EC50/IC50 values. Include positive/negative controls (e.g., known agonists/antagonists) and validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

- Example protocol:

| Parameter | Specification |

|---|---|

| Cell Line | HEK293 transfected with target receptor |

| Assay Type | cAMP accumulation (ELISA) |

| Concentration Range | 1 nM – 100 μM (log-scale dilution) |

Q. How should researchers address inconsistencies in this compound’s reported solubility profiles across studies?

- Conduct solvent screening using USP/Ph.Eur. buffers (pH 1.2–7.4) with controlled temperature (±0.5°C). Quantify solubility via HPLC-UV with a calibration curve (R² > 0.99). Report particle size (DLS) and polymorphism (PXRD) to contextualize discrepancies .

Q. What validation steps are essential when replicating this compound synthesis protocols from literature?

- Confirm intermediate purity (≥95% via HPLC) at each synthetic step. Compare spectral data (1H/13C NMR, HRMS) with published values. For catalytic steps, test metal residue levels (ICP-MS) to rule out batch contamination .

Advanced Research Questions

Q. How to resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

- Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling:

Measure plasma/tissue concentrations (LC-MS/MS) across timepoints.

Corrogate free drug levels with target engagement (e.g., receptor occupancy via PET).

Adjust for protein binding (>90% in plasma common for lipophilic compounds) .

- Case study: A 2024 J. Med. Chem. paper attributed poor in vivo activity to extensive glucuronidation, resolved via prodrug modification .

Q. What statistical methods are optimal for analyzing this compound’s synergistic effects in combination therapies?

- Use Chou-Talalay’s Combination Index (CI):

- CI < 1: Synergy; CI = 1: Additivity; CI > 1: Antagonism.

- Validate with Bliss independence or response surface modeling to account for non-linear interactions .

Q. How to design a mechanistic study differentiating this compound’s on-target vs. off-target effects?

- Implement three-pronged validation:

CRISPR/Cas9 knockout of the putative target gene.

Use a pharmacologically inert enantiomer (if chiral) as a negative control.

Perform kinome/proteome profiling (e.g., KINOMEscan®) at 10× EC50 .

Q. Methodological Controversies & Best Practices

Q. Should researchers prioritize high-throughput screening or structure-based design for this compound analog optimization?

- Hybrid approach recommended:

- Use virtual screening (Glide/AutoDock) to narrow compound libraries.

- Validate top 100 hits in primary assays, then apply FEP+ calculations for lead optimization.

- A 2023 Nature Chem. Biol. study achieved 5× potency improvement using this workflow .

Q. What criteria define robust evidence for this compound’s proposed mechanism of action?

- Adopt the Bradford Hill criteria:

- Strength (dose-dependent response), Consistency (≥3 independent studies), Specificity (knockout/rescue experiments).

- Exclude compounds failing ≥2 criteria from mechanistic claims .

Q. Data Presentation & Reproducibility

Q. How to structure supplemental materials for this compound studies to meet journal standards?

- Include:

- Raw spectral data (NMR, MS) as PDFs.

- Statistical source data (Excel/Prism files).

- Step-by-step synthetic videos (for novel routes).

- Reference Beilstein Instructions for Authors for file-naming conventions (e.g., SI_01_Synthesis.mov) .

Q. What meta-analysis frameworks are suitable for reconciling contradictory toxicity reports of this compound?

属性

CAS 编号 |

74531-88-7 |

|---|---|

分子式 |

C14H14N2O4S |

分子量 |

306.34 g/mol |

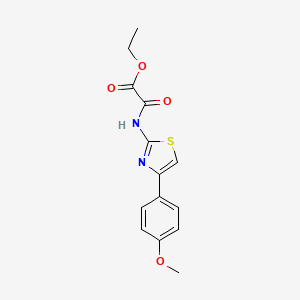

IUPAC 名称 |

ethyl 2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-oxoacetate |

InChI |

InChI=1S/C14H14N2O4S/c1-3-20-13(18)12(17)16-14-15-11(8-21-14)9-4-6-10(19-2)7-5-9/h4-8H,3H2,1-2H3,(H,15,16,17) |

InChI 键 |

ROVWYOFNUFLLNL-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC |

规范 SMILES |

CCOC(=O)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC |

Key on ui other cas no. |

74531-88-7 |

同义词 |

ethyl 4'-methoxyphenyl-4-thiazolyl-2-oxamate F 1865 F-1865 tioxamast |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。